lithium;2,5-ditert-butylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2,5-ditert-butylcyclopenta-1,3-diene is an organometallic compound that features a lithium ion coordinated to a cyclopentadienyl ring substituted with two tert-butyl groups at the 2 and 5 positions. This compound is part of a broader class of cyclopentadienyl derivatives, which are known for their stability and utility in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,5-ditert-butylcyclopenta-1,3-diene typically involves the deprotonation of 2,5-ditert-butylcyclopenta-1,3-diene using a strong base such as butyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,5-ditert-butylcyclopenta-1,3-diene+BuLi→this compound+BuH
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2,5-ditert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadienyl derivatives.
Substitution: The lithium ion can be substituted with other metal ions to form different metallocenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or lithium aluminum hydride, and various metal halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various metallocenes, which are valuable in catalysis and materials science. For example, the substitution of lithium with iron can yield ferrocene derivatives, which are widely used as catalysts .
Wissenschaftliche Forschungsanwendungen
Lithium;2,5-ditert-butylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metallocenes and other organometallic complexes.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the use of cyclopentadienyl derivatives in drug delivery and as therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of lithium;2,5-ditert-butylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The lithium ion plays a crucial role in stabilizing the cyclopentadienyl ring and facilitating its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: The parent compound of lithium;2,5-ditert-butylcyclopenta-1,3-diene, known for its aromaticity and reactivity.
Ferrocene: A well-known metallocene with iron as the central metal ion, used extensively in catalysis and materials science.
Manganocene: Similar to ferrocene but with manganese as the central metal ion, used in various chemical applications.
Uniqueness
This compound is unique due to the presence of bulky tert-butyl groups, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .
Eigenschaften
CAS-Nummer |
85655-75-0 |
---|---|
Molekularformel |
C13H21Li |
Molekulargewicht |
184.3 g/mol |
IUPAC-Name |
lithium;2,5-ditert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H21.Li/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
MWOFMTCFQHIZRD-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)(C)[C-]1C=CC(=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.